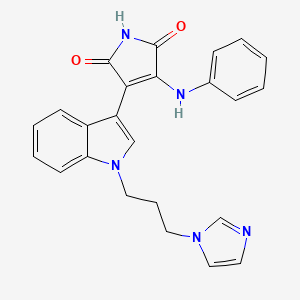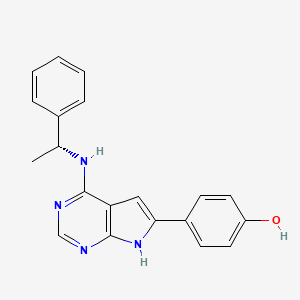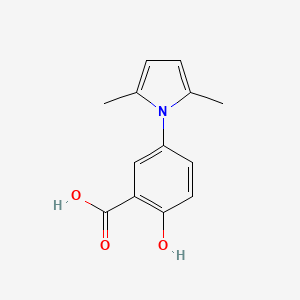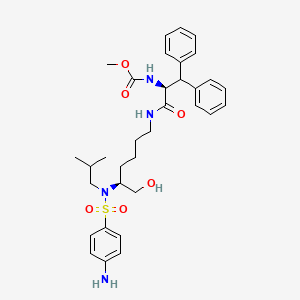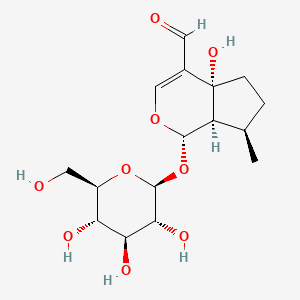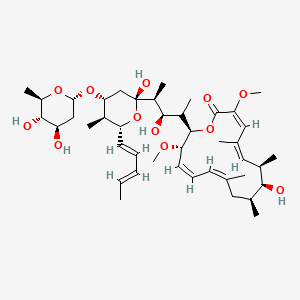
PC-766B
Descripción general
Descripción
PC-766B es un antibiótico macrólido producido por la bacteria Nocardia brasiliensis. Es conocido por su actividad contra bacterias Gram-positivas, algunos hongos y levaduras, pero es inactivo contra bacterias Gram-negativas. Además, this compound exhibe actividad antitumoral contra células tumorales murinas .
Aplicaciones Científicas De Investigación
PC-766B tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los antibióticos macrólidos y sus propiedades químicas.
Biología: this compound se emplea en la investigación sobre la resistencia bacteriana y los mecanismos de acción de los antibióticos.
Medicina: La actividad antitumoral del compuesto lo convierte en un candidato para la investigación del cáncer, particularmente en estudios que involucran células tumorales murinas
Mecanismo De Acción
PC-766B ejerce sus efectos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción es similar a la de otros antibióticos macrólidos. Además, this compound muestra una débil actividad inhibitoria contra la Na+, K±ATPasa, lo que puede contribuir a sus efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
PC-766B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is active against Gram-positive bacteria, and some fungi and yeasts, but is inactive against Gram-negative bacteria . It also shows antitumor activity against murine tumor cells in vitro and in vivo, and a weak inhibitory activity against Na+, K±ATPase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits potent cytotoxicity against murine tumor cell lines in vitro .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
PC-766B se aísla de las células de Nocardia brasiliensis SC-4710. El proceso de aislamiento implica extracción con acetona, seguida de purificación mediante filtración en gel, cromatografía en gel de sílice, cromatografía líquida de alta resolución (HPLC) y cromatografía en capa fina (TLC) . La cepa SC-4710 se cultiva en un medio de extracto de glucosa y levadura a 27 °C durante 3 días, después de lo cual las células se cosechan y procesan para extraer el antibiótico .
Análisis De Reacciones Químicas
PC-766B experimenta varias reacciones químicas, incluida la hidrólisis y la oxidación. Por ejemplo, la hidrólisis alcalina de this compound en metanol con hidróxido de sodio da como resultado la formación de un aglicón . El compuesto también exhibe una débil actividad inhibitoria contra la adenosina trifosfatasa de sodio y potasio (Na+, K±ATPasa) .
Comparación Con Compuestos Similares
PC-766B pertenece a la familia de los antibióticos higrolidina, que incluye otros macrólidos como la bafilomicina y la concanamicina . En comparación con estos compuestos, this compound tiene un anillo de lactona macrócico de 16 miembros único, un anillo de hemicetal de 6 miembros y un residuo de 2-desoxi-D-ramnosa . Esta singularidad estructural contribuye a sus actividades biológicas específicas y estabilidad.
Propiedades
IUPAC Name |
(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJEHLCUILHG-KIRYWGJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108375-77-5 | |
| Record name | PC 766B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


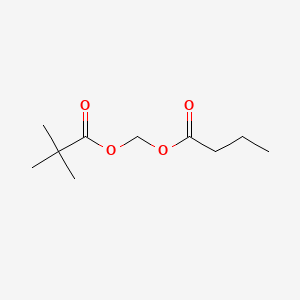
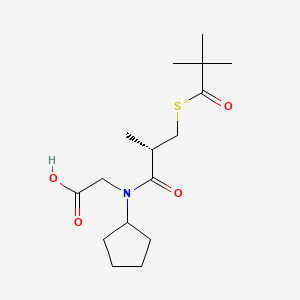
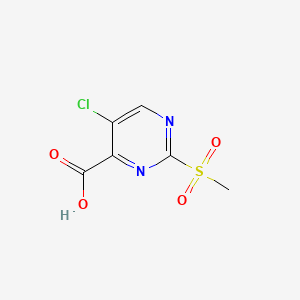

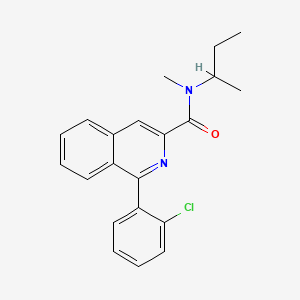
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
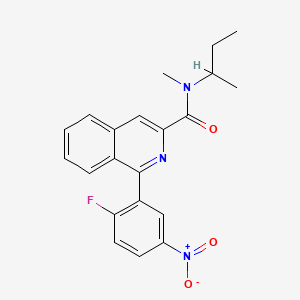
![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)
